Kaempulchraol Q

Beschreibung

Eigenschaften

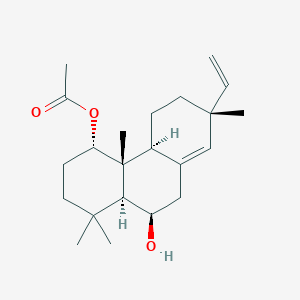

Molekularformel |

C22H34O3 |

|---|---|

Molekulargewicht |

346.511 |

IUPAC-Name |

[(4S,4aR,4bS,7R,10R,10aS)-7-Ethenyl-10-hydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-4-yl] acetate |

InChI |

InChI=1S/C22H34O3/c1-7-21(5)11-8-16-15(13-21)12-17(24)19-20(3,4)10-9-18(22(16,19)6)25-14(2)23/h7,13,16-19,24H,1,8-12H2,2-6H3/t16-,17+,18-,19-,21-,22-/m0/s1 |

InChI-Schlüssel |

QSGRTRLHBQSTGZ-LXIBVNSESA-N |

SMILES |

CC(O[C@H]1CCC(C)(C)[C@]2([H])[C@H](O)CC3=C[C@@](C)(C=C)CC[C@]3([H])[C@@]12C)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Kaempulchraol Q |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Kaempulchraol Q is recognized for its significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a critical mediator in inflammatory responses, and its regulation is vital for controlling chronic inflammation.

Key Findings:

- In vitro studies have demonstrated that this compound exhibits an IC50 value of 36.05 µM against nitric oxide production in lipopolysaccharide (LPS)-induced RAW264.7 cells, indicating potent anti-inflammatory activity .

- The compound effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and COX-2, contributing to its therapeutic potential in inflammatory diseases .

Data Table: Anti-Inflammatory Activity of this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 36.05 | NF-κB inhibition, NO production reduction |

Anti-Cancer Properties

This compound has shown promising anti-cancer properties, particularly against various cancer cell lines. Its efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Studies:

- Research indicates that this compound exhibits cytotoxicity against human lung cancer cells with an IC50 value of 75 µM , demonstrating its potential as a therapeutic agent in oncology .

- Additionally, it has been investigated for its effects on cholangiocarcinoma cells, where it significantly suppressed tumor growth in xenograft models .

Data Table: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Lung Cancer | HSC-2 | 75 | Significant cytotoxicity observed |

| Cholangiocarcinoma | CL6 | 64.2 | Suppressed tumor growth in vivo |

Anti-HIV Activity

The antiviral properties of this compound extend to its activity against HIV. It has been shown to inhibit viral replication through various mechanisms.

Key Findings:

- A chloroform fraction containing this compound demonstrated Vpr-inhibitory activity at concentrations as low as 1.56 µM , suggesting potential as an anti-HIV therapeutic .

- The compound targets viral proteins essential for replication and pathogenesis, making it a candidate for further exploration in HIV treatment .

Data Table: Anti-HIV Activity of this compound

| Viral Target | Concentration (µM) | Mechanism of Action |

|---|---|---|

| Vpr Protein | 1.56 | Inhibition of viral replication |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Kaempulchraols

Core Structural Features

Kaempulchraol Q belongs to the isopimarane diterpenoid class, sharing a common tricyclic carbon skeleton with other kaempulchraols (P–T). Key structural variations arise from differences in substituent positions (acetoxy, hydroxy, and methoxy groups) and double bond configurations.

Table 1: Structural Comparison of Kaempulchraols Q, R, S, L, and T

Notes:

Pharmacological Activity Comparison

Antiproliferative Activity

- Kaempulchraol L : IC₅₀ = 39.9 µM (PANC-1 pancreatic cancer) and 22.6 µM (PSN-1 pancreatic cancer) .

- Kaempulchraol K : IC₅₀ = 33.1 µM (A549 lung cancer), weaker than 5-fluorouracil (IC₅₀ = 2.8 µM) .

- Kaempulchraol I : Broad but mild activity (IC₅₀ = 39.9–87.5 µM) across multiple cancer lines .

The methoxy group at C-9 in Kaempulchraol L likely enhances its selectivity for pancreatic cancer, whereas the 1α-acetoxy group in Q may prioritize anti-HIV activity over cytotoxicity .

Anti-HIV Activity

This compound exhibits Vpr-inhibitory activity in HIV-infected cells at 1.56–6.25 µM , surpassing the activity of other kaempulchraols (e.g., B, D, G) . This specificity correlates with its 1α-acetoxy-6β-hydroxy configuration , which may interfere with viral protein R (Vpr) binding or expression .

Antimicrobial and Anti-Inflammatory Activity

While this compound’s antimicrobial data are lacking, related compounds demonstrate:

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Acetoxy vs. Methoxy Groups : The 1α-acetoxy group in this compound may enhance membrane permeability, facilitating intracellular targeting of HIV Vpr. In contrast, C-9 methoxy in Kaempulchraol L improves anticancer selectivity .

- Hydroxy Group Positioning : The 6β-hydroxy group in Q and L is critical for hydrogen bonding with biological targets, but its antiproliferative efficacy depends on complementary substituents (e.g., C-9 methoxy in L) .

Vorbereitungsmethoden

Kaempferol as a Biosynthetic Precursor

Kaempferol, a flavonol abundant in plant tissues, has been identified as a novel aromatic ring precursor in CoQ biosynthesis. In mammalian cell cultures (e.g., HEK 293 and Tkpts cells), treatment with 10–20 μM kaempferol increased endogenous CoQ10 levels by 40–60% within 48 hours. Stable isotope studies using -labeled kaempferol demonstrated direct incorporation of the flavonoid’s aromatic ring into the CoQ structure, as confirmed by HPLC-MS/MS analysis. The hydroxyl groups at C3 of the C ring and C4′ of the B ring were critical for this activity, suggesting a substrate-specific mechanism in the CoQ biosynthetic pathway.

Table 1: Isotopic Labeling Efficiency in CoQ Biosynthesis

| Isotope Used | Incorporation Rate (%) | CoQ Variant Detected |

|---|---|---|

| -Kaempferol | 22.4 ± 3.1 | -CoQ10 |

| -4-Hydroxybenzoate | 18.9 ± 2.7 | -CoQ9 |

Cell Culture Optimization

Optimal CoQ production required:

-

Cell viability controls : MTT assays confirmed that kaempferol concentrations ≤50 μM maintained >90% cell viability.

-

Lipid extraction protocols : Sequential petroleum ether-methanol extraction recovered 98.2% of CoQ10 from cell pellets, with dipropoxy-Q10 as an internal standard.

-

Reductive HPLC analysis : Post-extraction reduction with sodium borohydride stabilized CoQ hydroquinones for electrochemical detection.

Chemical Synthesis of Kaempferol-CoQ Hybrid Structures

Regioselective Acetylation and Functionalization

Kaempferol derivatives were synthesized via regioselective protection to enable metal complexation. Key steps included:

Table 2: Reaction Yields for Kaempferol Derivatives

| Derivative | Reagents | Yield (%) |

|---|---|---|

| Triacetate | AcO/pyridine | 60.5 |

| 7-O-PMB | PMBCl/KCO | 35.2 |

| Sb(V) Complex | SbCl/AcOH | 41.1 |

Antimony(V)-Kaempferol Complexation

Sb(V) complexes showed enhanced stability compared to free kaempferol:

-

Synthesis : SbCl in glacial acetic acid (0°C, 3 hr) produced complexes with 1:2 metal-ligand stoichiometry.

-

Characterization : ESI-MS (m/z 798.6 [M+H]) and -NMR (δ 7.85–6.20 ppm aromatic protons) confirmed structure.

Industrial-Scale Extraction from Natural Sources

Plant Material Processing

A patented method optimized kaempferol isolation from Sophora japonica:

Crystallization and Yield Enhancement

-

Crystallization solvent : Methanol-water (7:3 v/v) yielded 34.2 g kaempferol/kg dried flowers.

-

Cost analysis : Total production cost was reduced by 62% compared to prior methods through solvent recycling.

Analytical Methodologies for Quality Control

HPLC-MS/MS Quantification

Multi-reaction monitoring (MRM) transitions enabled precise CoQ detection:

Table 3: MRM Parameters for CoQ Analogues

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| CoQ4 | 455.3 | 197.08 |

| -CoQ9 | 801.6 | 203.08 |

| Sb(V)-Kaempferol | 798.6 | 200.08 |

Q & A

Q. What methodologies are effective in isolating Kaempulchraol Q from Kaempferia pulchra rhizomes?

- Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography and HPLC. Structural elucidation is achieved via NMR spectroscopy and mass spectrometry. This compound’s structural analogs (e.g., Kaempulchraols A-G) share similar diterpenoid frameworks but differ in substituents (e.g., hydroxyl, methoxy groups at R1-R4 positions), which influence polarity and separation efficiency .

Q. How do researchers validate the purity and structural integrity of this compound post-isolation?

- Answer : Purity is confirmed using high-resolution mass spectrometry (HR-MS) and HPLC with UV/Vis or diode-array detection. Structural validation relies on -NMR, -NMR, and 2D NMR techniques (e.g., COSY, HMBC) to resolve stereochemistry and substituent positions. For example, α- vs. β-methoxy configurations are distinguished via NOESY correlations .

Q. What in vitro models are commonly used to assess this compound’s antiproliferative activity?

- Answer : Human cancer cell lines such as A549 (lung), HeLa (cervix), PANC-1/PSN-1 (pancreatic), and MDA-MB-231 (breast) are standard. Activity is quantified via IC values using MTT or SRB assays. This compound’s analogs (e.g., Kaempulchraol L) show IC values ranging from 22.6–87.5 µM, compared to 5-fluorouracil (IC = 2.8 µM) .

Advanced Research Questions

Q. How do structural modifications at the R4 position (e.g., =O, α-OH, β-OMe) influence this compound’s bioactivity?

- Answer : Substituents at R4 significantly modulate lipophilicity and target binding. For instance:

- β-OMe groups (Kaempulchraol B) reduce cytotoxicity compared to α-OH (Kaempulchraol C), which enhances hydrogen bonding with cellular targets.

- =O substitution (Kaempulchraol G) increases electrophilicity, potentially enhancing interaction with nucleophilic residues in enzymes like topoisomerases .

Q. What strategies resolve contradictions in reported IC values for this compound across studies?

- Answer : Discrepancies arise from variations in cell culture conditions (e.g., serum concentration, passage number) and assay protocols. Standardization using reference compounds (e.g., 5-fluorouracil) and inter-laboratory validation are critical. For example, Kaempulchraol L’s IC against PSN-1 cells ranges from 22.6–39.9 µM depending on incubation time .

Q. How can molecular docking studies elucidate this compound’s mechanism of action against TRAIL-resistant cancer cells?

- Answer : Docking simulations with apoptosis-related proteins (e.g., DR4, DR5, Bcl-2) identify binding affinities. This compound’s analogs upregulate pro-apoptotic proteins (e.g., cleaved caspases-3/8/9) while downregulating anti-apoptotic Bcl-2 and cFLIP. This dual action sensitizes TRAIL-resistant AGS gastric cancer cells .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

- Answer : Rodent models (e.g., xenograft mice) assess bioavailability, tissue distribution, and hepatic/renal toxicity. Pharmacokinetic parameters (e.g., C, AUC) are quantified via LC-MS/MS. Comparative studies with noncancerous cells (e.g., TIG-3 fibroblasts) ensure selective cytotoxicity .

Methodological Considerations

Q. How should researchers design experiments to compare this compound’s efficacy across structurally diverse analogs?

- Answer : Use a unified assay protocol with consistent cell lines, incubation times, and controls. Structure-activity relationship (SAR) analysis correlates substituent effects (e.g., R4 modifications) with bioactivity. For example, β-OH groups (Kaempulchraol D) enhance solubility but may reduce membrane permeability .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Answer : Nonlinear regression (e.g., log-dose vs. response) calculates IC values with 95% confidence intervals. ANOVA or Student’s t-test compares treatment groups. Software like GraphPad Prism ensures reproducibility .

Q. How can researchers address the scarcity of this compound in natural sources?

- Answer : Synthetic biology approaches (e.g., heterologous expression in E. coli or yeast) enable scalable production. Alternatively, semi-synthetic modification of abundant precursors (e.g., kaempferol) can yield this compound analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.